molecular formula C7H9N3O B1529725 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 1343203-74-6

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No. B1529725
CAS RN: 1343203-74-6
M. Wt: 151.17 g/mol
InChI Key: ZKXSDOVBZSCYEB-UHFFFAOYSA-N
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Description

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 1343203-74-6 . It has a molecular weight of 151.17 and its IUPAC name is 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O/c1-5-6 (4-8)7 (11-3)10 (2)9-5/h1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile is a powder that is stored at room temperature . Its molecular weight is 151.17 .

Scientific Research Applications

Pharmaceutical Research

This compound is a pyrazole derivative, a class known for its pharmacological potential. Pyrazoles exhibit a range of activities, including anticancer , antiviral , antifungal , antibacterial , anti-inflammatory , and antioxidant properties . The specific structure of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile could be explored for its efficacy in these areas, potentially leading to the development of new therapeutic agents.

Agricultural Chemistry

In agriculture, this compound has been used as an active ingredient in herbicides. It’s effective in controlling up to 90% of several weed species . Research into its mode of action could lead to the development of more efficient and environmentally friendly herbicides.

properties

IUPAC Name

5-methoxy-1,3-dimethylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-6(4-8)7(11-3)10(2)9-5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXSDOVBZSCYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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